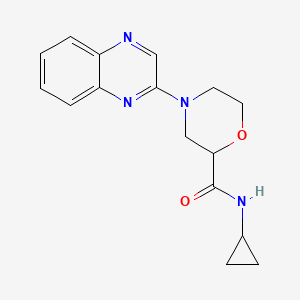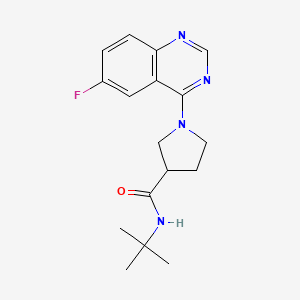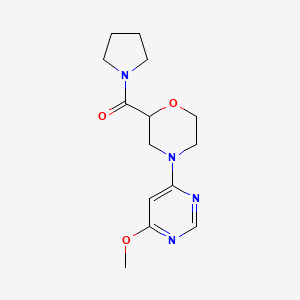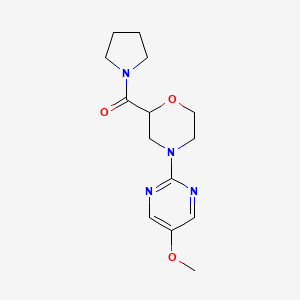![molecular formula C15H19N5O2S B6471847 2-(methylsulfanyl)-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile CAS No. 2640960-93-4](/img/structure/B6471847.png)
2-(methylsulfanyl)-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methylsulfanyl)-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.12594604 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Preparation of 2-(methylsulfanyl)-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile typically involves multi-step organic synthesis. Key steps may include the formation of the pyrimidine core followed by functional group modifications. Common methods might use coupling reactions to introduce the morpholine and pyrrolidine groups, often under mild to moderate reaction conditions, utilizing reagents such as pyrrolidine, morpholine, and corresponding carbonyl compounds in the presence of catalysts and base reagents.
Industrial Production Methods: Industrial production often scales up these synthetic routes, employing batch or continuous flow reactions to optimize yield and efficiency. Adjustments in temperature, solvent choice, and purification methods (like recrystallization or chromatography) are tailored for industrial-scale outputs, ensuring high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: This compound can undergo a variety of chemical reactions. Common transformations include:
Oxidation: : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : The nitrile group can be reduced to amines.
Substitution: : The functional groups on the pyrimidine core can be substituted under suitable conditions.
Common Reagents and Conditions
Oxidation: : Typically involves reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Uses agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Substitution: : Depending on the group being introduced or replaced, conditions may vary, often involving nucleophilic or electrophilic reagents.
Major Products Formed
Oxidation: : Forms sulfoxides or sulfones.
Reduction: : Forms primary or secondary amines.
Substitution: : Yields a wide array of derivatives depending on the substituents used.
Scientific Research Applications: In scientific research, 2-(methylsulfanyl)-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile finds extensive utility due to its diverse chemical reactivity. Applications include:
Chemistry: : Used as a building block for synthesizing complex molecules, particularly in heterocyclic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor, binding to specific sites within biological molecules.
Medicine: : Explored in the development of pharmaceutical agents due to its structural resemblance to known bioactive compounds.
Industry: : Employed in the synthesis of advanced materials, including polymers and other specialty chemicals.
Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The morpholine and pyrrolidine moieties enhance binding specificity, while the nitrile group often plays a crucial role in modulating electronic properties, facilitating interactions with active sites. Pathways involved may include enzyme inhibition or receptor modulation, depending on the biological context.
Comparison with Similar Compounds: When compared to similar compounds such as 2-(methylsulfanyl)-pyrimidine derivatives or other morpholine-containing molecules, this compound stands out due to its unique combination of functional groups. Similar compounds include:
2-(methylsulfanyl)-pyrimidine: : Lacks the morpholine and pyrrolidine groups.
Morpholine derivatives: : May not possess the pyrimidine core or nitrile functionality.
Pyrrolidine-containing pyrimidines: : Often lack the specific substitution pattern present in this compound.
This detailed exploration underscores the diverse nature and significance of this compound in various fields of scientific research and industry.
Propriétés
IUPAC Name |
2-methylsulfanyl-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-23-15-17-9-11(8-16)13(18-15)20-6-7-22-12(10-20)14(21)19-4-2-3-5-19/h9,12H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCZLTWHBJVLQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-[1-(4,4-difluorocyclohexanecarbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B6471766.png)
![2-{[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B6471780.png)


![4-{1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471799.png)
![4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471806.png)

![3-[4-(2-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471815.png)

![3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6471828.png)
![1-cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6471838.png)
![5-bromo-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471841.png)
![N-[1-(4-cyanopyridin-3-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471843.png)
![N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471873.png)
